EphA2 Potency: ALW-II-41-27 Demonstrates 70-Fold Greater Inhibitory Activity than Its Parent Analog NG25
ALW-II-41-27, a structural analog of RG-25 (also known as NG25), exhibits a dramatically enhanced type II kinase inhibitory activity against EphA2. In a cell-free kinase assay, ALW-II-41-27 achieves an IC50 of 11 nM, compared to 770 nM for the parent compound NG25 under identical assay conditions . This improvement stems from optimized binding to both the ATP-binding pocket and an adjacent allosteric site near the DFG motif. The differential activity is not observed across all kinases in the target profile, underscoring the compound-specific nature of this enhancement .
| Evidence Dimension | EphA2 kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | NG25 (RG-25) IC50 = 770 nM |
| Quantified Difference | 70-fold improvement (770 nM / 11 nM) |
| Conditions | Cell-free biochemical kinase assay; type II inhibition; measurement of EphA2 catalytic activity |
Why This Matters
The 70-fold potency improvement is critical for experiments where robust EphA2 inhibition is required at concentrations that avoid confounding off-target effects from the parent scaffold, enabling cleaner dissection of EphA2-dependent biology.
